

Application of Cadherin-17 and Interleukin-17 in Metastatic Tumor Research

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Compound of Interest		
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Note: The term "CAI-17" is not a standard scientific designation. Based on search results, it is likely a typographical error referring to either Cadherin-17 (CDH17) or Interleukin-17 (IL-17), both of which are significant in metastatic tumor research. This document provides detailed application notes and protocols for both molecules.

Part 1: Cadherin-17 (CDH17) in Metastatic Tumor Research

Cadherin-17 (CDH17), also known as liver-intestine cadherin, is a member of the cadherin superfamily that mediates calcium-dependent cell-cell adhesion. Aberrant expression of CDH17 is associated with the progression and metastasis of various cancers, including hepatocellular carcinoma, gastric cancer, and breast cancer.[1] Its role in promoting metastasis makes it a potential therapeutic target and biomarker.

Quantitative Data Summary

The following table summarizes quantitative data regarding the role of CDH17 in metastasis.



Cancer Type	Model System	Key Quantitative Finding	Reference
Breast Cancer	4T1E/M3 murine breast cancer cells	FP10SC2 cells (high CDH17) showed a ~10-fold increase in Cdh17 mRNA expression compared to parental 4T1E/M3 cells.	[1]
Breast Cancer	Murine model (subcutaneous injection of FP10SC2 cells)	High incidence of lung metastasis (100%) and spine metastasis (85%).	[2]
Breast Cancer	In vitro colony formation assay	CDH17 knockdown in FP10SC2 cells resulted in almost no colony formation.	[1]
Gastric Cancer	In vitro studies	Knockdown of CDH17 inhibited cell proliferation, adhesion, migration, and invasion.	[1]
Colorectal Cancer	In vivo model	CDH17 silencing in highly metastatic human colorectal cancer cells suppressed tumor growth and liver metastasis.	[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of CDH17 in metastatic tumor research are provided below.

Methodological & Application



1. Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

- Materials:
 - Transwell inserts (e.g., 8 μm pore size)
 - Matrigel Basement Membrane Matrix
 - Cell culture medium (serum-free and serum-containing)
 - Fixation solution (e.g., methanol)
 - Staining solution (e.g., 0.1% crystal violet)
 - Cotton swabs
 - Inverted microscope

Protocol:

- For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat
 the upper surface of the transwell insert membrane with the Matrigel solution and incubate
 at 37°C to allow for gel formation. For migration assays, this step is omitted.
- Harvest cancer cells and resuspend them in serum-free medium.
- Add the cell suspension to the upper chamber of the transwell insert.
- Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
- Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
- After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

Methodological & Application



- Fix the migrated cells on the lower surface of the membrane with methanol for 30 minutes.
- Stain the cells with 0.1% crystal violet solution for 30 minutes.[3]
- Wash the inserts with PBS.
- Visualize and count the migrated cells under an inverted microscope.

2. In Vivo Metastasis Animal Model

This protocol describes a murine model to study the metastatic potential of cancer cells expressing CDH17.

- Materials:
 - Immunocompromised mice (e.g., BALB/c nude mice)
 - Cancer cells with modulated CDH17 expression (e.g., FP10SC2 cells)
 - Phosphate-buffered saline (PBS)
 - Syringes and needles
 - Animal housing and care facilities
 - Histology equipment
- Protocol:
 - Harvest cancer cells and resuspend them in sterile PBS at a desired concentration.
 - Inject the cell suspension subcutaneously or intravenously into the mice.
 - Monitor the mice regularly for tumor growth and overall health.
 - After a predetermined period (e.g., 25-28 days), euthanize the mice.[1]
 - Harvest relevant organs (e.g., lungs, spine, liver) and fix them in formalin.

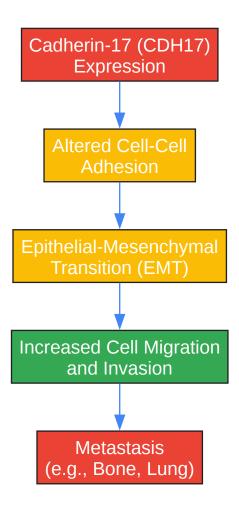


- Embed the tissues in paraffin and prepare sections for histological examination (e.g., Hematoxylin and Eosin staining) to identify metastatic lesions.
- Immunohistochemistry can be performed on the tissue sections to confirm the expression of CDH17 in the metastatic tumors.

Signaling Pathways and Experimental Workflows

CDH17-Mediated Metastasis Signaling Pathway

The following diagram illustrates a potential signaling pathway by which CDH17 promotes tumor metastasis.



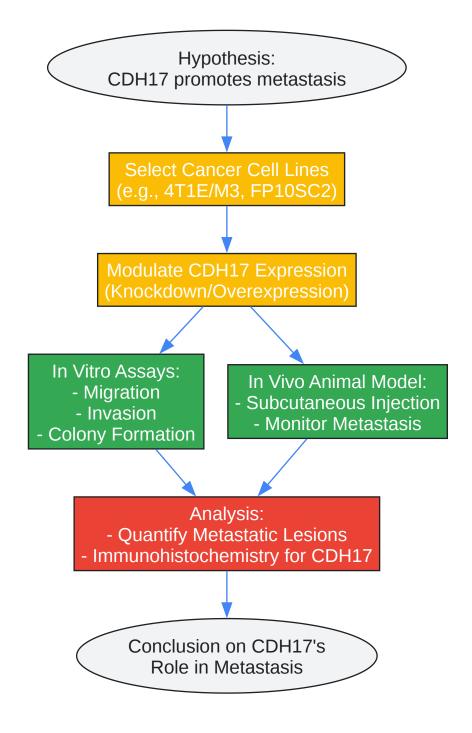
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Caption: CDH17 promotes metastasis by altering cell adhesion and inducing EMT.



Experimental Workflow for Studying CDH17 in Metastasis

This diagram outlines the experimental workflow to investigate the role of CDH17 in cancer metastasis.



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Caption: Workflow for investigating the role of CDH17 in metastasis.



Part 2: Interleukin-17 (IL-17) in Metastatic Tumor Research

Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[4] In the context of cancer, IL-17 has a dual role, exhibiting both pro-tumor and anti-tumor effects depending on the tumor microenvironment.[5] In many solid tumors, elevated IL-17 levels are associated with increased angiogenesis, tumor growth, and metastasis.[4][6]

Quantitative Data Summary

The following table summarizes quantitative data regarding the role of IL-17 in metastasis.

Cancer Type	Model System	Key Quantitative Finding	Reference
Breast Cancer	In vivo murine model	IL-17 promotes breast cancer metastasis by increasing neutrophil polarization.	[7]
Breast Cancer	Human patients	Significantly higher serum concentrations of IL-17A in women with early breast cancer compared to healthy controls.	[7]
Non-Small Cell Lung Cancer (NSCLC)	In vitro cell lines	IL-17 exposure increased neoangiogenesis and promoted in vivo tumor growth.	[6]
Gastric Cancer	Preclinical model	Combined PD-1 and IL-17A blockade successfully eradicated the tumor.	[7]



Experimental Protocols

Detailed methodologies for key experiments to investigate the role of IL-17 in metastatic tumor research are provided below.

1. Spheroid Invasion Assay

This 3D culture method assesses the collective invasion of tumor cells, which can be influenced by cytokines like IL-17.

- Materials:
 - Cancer cell lines
 - Ultra-low attachment round-bottom plates
 - Extracellular matrix (e.g., Matrigel or collagen)
 - Cell culture medium
 - Recombinant IL-17
 - Fluorescent labels for live-cell imaging (optional)
 - Spinning disc confocal microscope
- Protocol:
 - Seed a defined number of cancer cells into ultra-low attachment round-bottom plates to allow for the formation of a single spheroid in each well.
 - Incubate for 24-72 hours to allow for spheroid formation.
 - Prepare the extracellular matrix gel according to the manufacturer's instructions.
 - Embed the spheroids within the ECM gel in a new culture plate.
 - Add cell culture medium, with or without recombinant IL-17 at various concentrations, on top of the gel.



- Monitor spheroid invasion into the surrounding matrix over time using brightfield or fluorescence microscopy.
- Quantify the area of invasion or the length of invasive strands.

2. Co-culture with Immune Cells

This protocol allows for the study of the interaction between cancer cells and IL-17-producing immune cells (e.g., Th17 cells).

- Materials:
 - Cancer cell lines
 - Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells
 - Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)
 - Transwell inserts with a smaller pore size (e.g., 0.4 μm) to prevent cell migration but allow cytokine exchange.
 - ELISA or flow cytometry kits for cytokine measurement.
- · Protocol:
 - Isolate CD4+ T cells from PBMCs.
 - Culture the CD4+ T cells under Th17 polarizing conditions for several days.
 - Seed cancer cells in the lower chamber of a transwell plate.
 - Place the transwell insert containing the polarized Th17 cells into the well with the cancer cells.
 - Co-culture the cells for a desired period.
 - After co-culture, assess the phenotype of the cancer cells (e.g., proliferation, migration, invasion) and measure the concentration of IL-17 and other cytokines in the culture

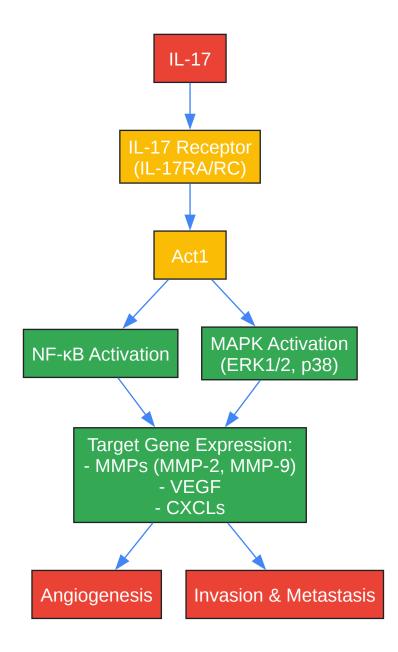


supernatant using ELISA.

Signaling Pathways and Experimental Workflows

IL-17 Signaling Pathway in Tumor Metastasis

The diagram below illustrates the signaling cascade initiated by IL-17 that promotes metastasis.



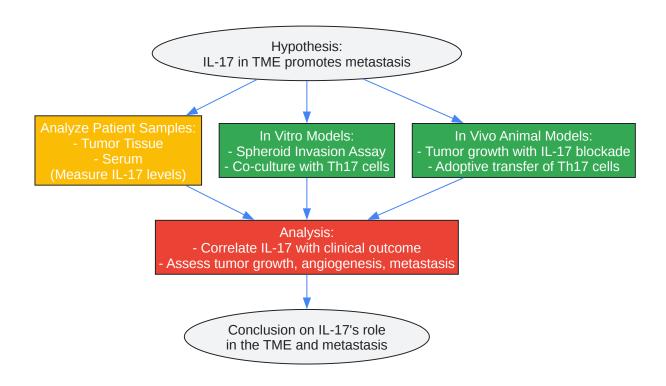
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Caption: IL-17 signaling promotes metastasis via NF-kB and MAPK pathways.



Experimental Workflow for Studying IL-17 in the Tumor Microenvironment

This diagram shows the workflow for investigating the impact of IL-17 on the tumor microenvironment and metastasis.



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